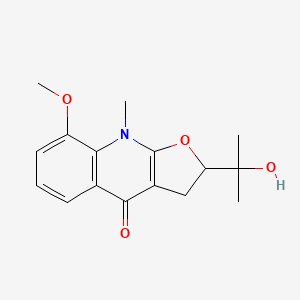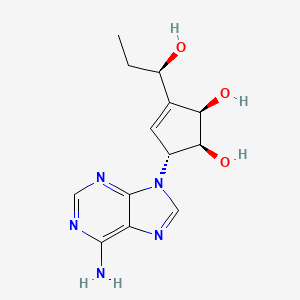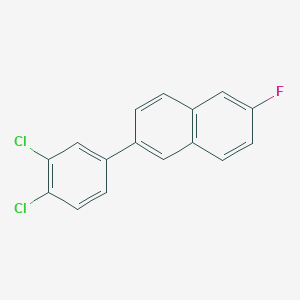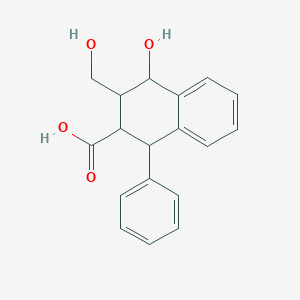
(R)-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid is a complex organic compound that features both tert-butoxy and tert-butyldimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups using tert-butyldimethylsilyl chloride and tert-butyl alcohol, followed by the introduction of the oxopentanoic acid moiety through a series of reactions such as esterification, oxidation, and hydrolysis. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and pH, to optimize the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy and tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting or modulating the activity of specific enzymes or receptors. The tert-butoxy and tert-butyldimethylsilyl groups can influence the compound’s binding affinity and selectivity for its molecular targets, thereby affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid methyl ester: This compound is similar in structure but contains a methyl ester group instead of a carboxylic acid.
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxy-pentanoic acid: This derivative has a hydroxyl group instead of an oxo group.
Uniqueness
The uniqueness of ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid lies in its combination of functional groups, which confer specific reactivity and stability. The presence of both tert-butoxy and tert-butyldimethylsilyl groups provides steric protection and influences the compound’s chemical behavior, making it a versatile intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C15H30O5Si |
|---|---|
Molekulargewicht |
318.48 g/mol |
IUPAC-Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H30O5Si/c1-14(2,3)19-13(18)10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3,(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
WUBVXXLKXLIQBA-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)
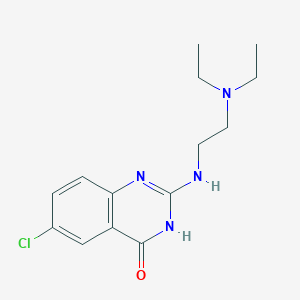

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)
